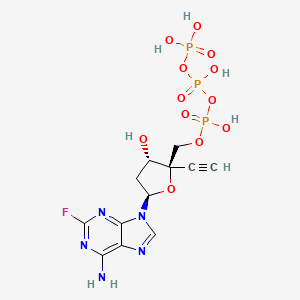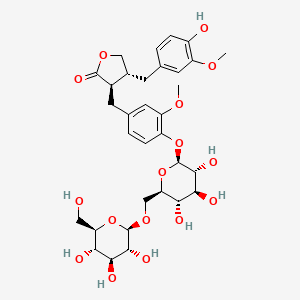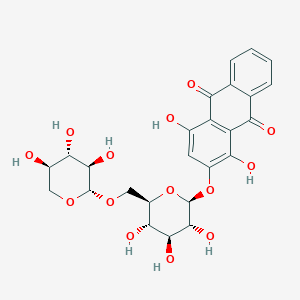
2'-Deoxy-4'-Ethynyl-2-Fluoroadenosine 5'-(Tetrahydrogen Triphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Ethynyl-2-fluoro-2’-deoxyadenosine triphosphate (EFdA-TP) is a highly potent nucleoside reverse transcriptase inhibitor. It is primarily investigated for its efficacy in treating and preventing human immunodeficiency virus (HIV) infections. EFdA-TP works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EFdA-TP involves multiple steps, starting from the precursor 4’-ethynyl-2-fluoro-2’-deoxyadenosine. The compound is phosphorylated to form the triphosphate derivative. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of EFdA-TP follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified using high-performance liquid chromatography to ensure it meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
EFdA-TP undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted under specific conditions.
Phosphorylation: The addition of phosphate groups to form the triphosphate derivative.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like phosphorus oxychloride and catalysts such as imidazole. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yield .
Major Products
The major product formed from these reactions is the triphosphate derivative, EFdA-TP, which is the active form used in antiviral therapies .
Aplicaciones Científicas De Investigación
EFdA-TP has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication, particularly in HIV research.
Medicine: Explored as a potential therapeutic agent for HIV treatment and prevention.
Industry: Utilized in the development of antiviral drugs and diagnostic tools
Mecanismo De Acción
EFdA-TP exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It acts as a competitive substrate for deoxyadenosine triphosphate, leading to chain termination during DNA synthesis. This inhibition prevents the virus from replicating and spreading .
Comparación Con Compuestos Similares
Similar Compounds
- Tenofovir disoproxil fumarate
- Emtricitabine
- Lamivudine
Uniqueness
EFdA-TP is unique due to its high potency and ability to inhibit reverse transcriptase through multiple pathways. Unlike other nucleoside reverse transcriptase inhibitors, EFdA-TP can act as both an immediate and delayed chain terminator, making it highly effective against drug-resistant strains of HIV .
Propiedades
Número CAS |
950913-56-1 |
|---|---|
Fórmula molecular |
C12H15FN5O12P3 |
Peso molecular |
533.19 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H15FN5O12P3/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22)/t6-,7+,12+/m0/s1 |
Clave InChI |
BUMPFXRZUYYODO-QRPMWFLTSA-N |
SMILES isomérico |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)


![1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B11937162.png)
![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)

![[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11937196.png)
